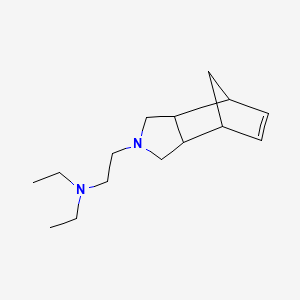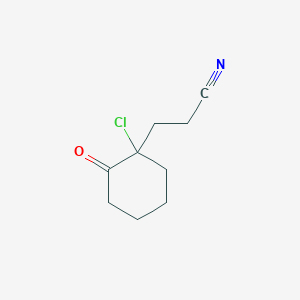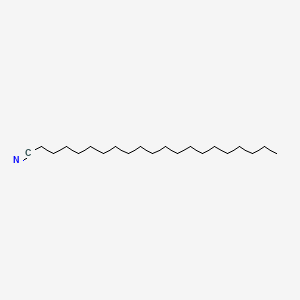
9H-Carbazole-3-carboxamide, N-(4-chlorophenyl)-2-hydroxy-, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Carbazole-3-carboxamide, N-(4-chlorophenyl)-2-hydroxy-, monosodium salt is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a carbazole core, a carboxamide group, a chlorophenyl group, and a hydroxy group, all in a monosodium salt form.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazole-3-carboxamide, N-(4-chlorophenyl)-2-hydroxy-, monosodium salt typically involves multiple steps. One common method includes the reaction of 9H-carbazole-3-carboxylic acid with N-(4-chlorophenyl)-2-hydroxyamine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like TEA (triethylamine) in a solvent such as DMF (dimethylformamide) at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often using automated systems and continuous flow reactors to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
9H-Carbazole-3-carboxamide, N-(4-chlorophenyl)-2-hydroxy-, monosodium salt can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (lithium aluminium hydride) for reduction, and nucleophiles like NaOH (sodium hydroxide) for substitution reactions. The conditions vary depending on the desired reaction, but they typically involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions include ketones from oxidation, amines from reduction, and substituted phenyl derivatives from nucleophilic substitution.
Aplicaciones Científicas De Investigación
9H-Carbazole-3-carboxamide, N-(4-chlorophenyl)-2-hydroxy-, monosodium salt has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of 9H-Carbazole-3-carboxamide, N-(4-chlorophenyl)-2-hydroxy-, monosodium salt involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, inhibiting their activity and thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 9H-Carbazole-3-carboxamide, N-(4-chlorophenyl)-2-hydroxy-, monosodium salt include:
- 9-Ethyl-9H-carbazole-3-carboxylic acid
- N-(3-[(4-cyanophenyl)carbonyl]amino}-2-methylpropyl)-9-ethyl-9H-carbazole-3-carboxamide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
68556-13-8 |
|---|---|
Fórmula molecular |
C19H12ClN2NaO2 |
Peso molecular |
358.8 g/mol |
Nombre IUPAC |
sodium;2-[(4-chlorophenyl)carbamoyl]-9H-carbazol-3-olate |
InChI |
InChI=1S/C19H13ClN2O2.Na/c20-11-5-7-12(8-6-11)21-19(24)15-9-17-14(10-18(15)23)13-3-1-2-4-16(13)22-17;/h1-10,22-23H,(H,21,24);/q;+1/p-1 |
Clave InChI |
CDWCKHIMQGFMOL-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC(=C(C=C3N2)C(=O)NC4=CC=C(C=C4)Cl)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


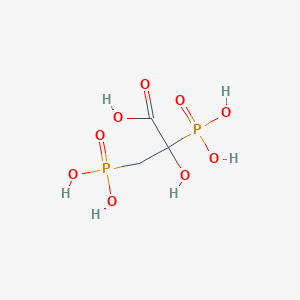


![1-{[(9H-Carbazol-9-YL)amino]methyl}naphthalen-2-OL](/img/structure/B14461036.png)
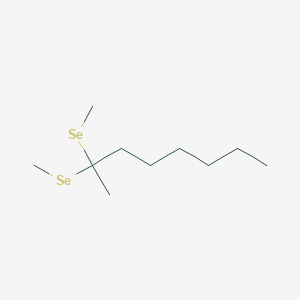

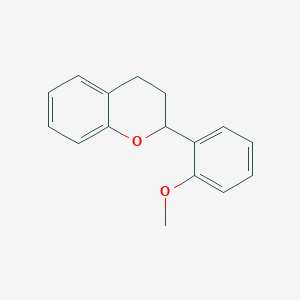
![barium(2+);3-chloro-6-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate](/img/structure/B14461053.png)


